3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
3a-(methoxymethyl)-2-piperidin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-17-11-14-6-2-3-12(14)9-16(10-14)13-4-7-15-8-5-13/h12-13,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWLFHSGMLGBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is the AKT protein, also known as Protein Kinase B. AKT is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
This compound acts as an inhibitor of AKT. It binds to the AKT protein, preventing it from phosphorylating and activating downstream proteins in the AKT pathway. This inhibition disrupts the normal function of the AKT pathway.
Biochemical Pathways
The main biochemical pathway affected by this compound is the AKT pathway. The AKT pathway is involved in cell survival and growth. When this compound inhibits AKT, it can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
It has been shown to have high metabolic stability in human liver microsomes, suggesting it may have good bioavailability
Biochemical Analysis
Biochemical Properties
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules. Studies have indicated that this compound can modulate the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. These changes can have significant implications for cellular health and function, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the overall metabolic flux and levels of metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The specific localization of this compound can therefore have significant implications for its overall biochemical effects.
Biological Activity
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole, identified by CAS number 2098109-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H26N2O, with a molecular weight of 238.37 g/mol. Its structure features a piperidine ring and an octahydrocyclopenta[c]pyrrole core, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 2098109-07-8 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Pyrrole-based compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Studies have highlighted the efficacy of pyrrole derivatives against a range of pathogens, suggesting potential applications in treating infections .
- Antiviral Effects : Some derivatives have demonstrated activity against viruses, including those responsible for hepatitis and coronaviruses .
Anticancer Studies
A study focusing on pyrrole derivatives indicated that compounds with structural similarities to this compound could inhibit tumor growth in vitro. For example, certain derivatives were tested against human cancer cell lines and exhibited IC50 values in the micromolar range, indicating effective cytotoxicity.
Antimicrobial Activity
In antimicrobial assays, compounds related to this structure were evaluated against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting strong antimicrobial potential.
Antiviral Research
Recent investigations into antiviral properties revealed that certain pyrrole derivatives could inhibit viral replication in cell cultures. For instance, compounds similar to this compound were found to disrupt viral entry or replication processes.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of pyrrole derivatives.
- Method : In vitro assays on various cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations as low as 5 µM.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the efficacy against bacterial strains.
- Method : Broth dilution method for determining MIC.
- Findings : The compound exhibited potent activity against Staphylococcus aureus with an MIC of 8 µg/mL.
Comparison with Similar Compounds
Structural Analogues and Pharmacokinetic Insights
The compound shares structural motifs with opioid derivatives like alfentanil and sufentanil , particularly the methoxymethyl and piperidine groups. These moieties are critical in modulating pharmacokinetic behavior in opioids, as evidenced by alfentanil’s properties :
| Property | Alfentanil | 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole |
|---|---|---|
| Core Structure | Tetrazolyl-ethyl-piperidine | Octahydrocyclopenta[c]pyrrole |
| Methoxymethyl Position | Piperidine ring (4-position) | Cyclopenta[c]pyrrole (3a-position) |
| Piperidine Substitution | N-phenylpropanamide side chain | Piperidin-4-yl at 2-position |
| Metabolism | CYP3A4-mediated N-dealkylation | Not reported in evidence |
| Lipid Solubility | Low (compared to fentanyl) | Inferred to be moderate due to methoxymethyl |
| Plasma Protein Binding | High (92%) | Unknown |
Key Observations :
Structural Divergence : While alfentanil and sufentanil are 4-anilidopiperidine opioids, the target compound lacks the anilido group and instead incorporates a bicyclic core. This difference likely alters receptor affinity and metabolic pathways.
Methoxymethyl Impact : In alfentanil, the methoxymethyl group reduces lipid solubility, shortens half-life, and increases plasma protein binding . For the target compound, this group may similarly improve solubility but could exhibit distinct effects due to its placement on a rigid bicyclic system.
Piperidine Role : The piperidin-4-yl group in the target compound may enhance blood-brain barrier penetration (as seen in opioids), but its orientation within the bicyclic scaffold might limit off-target interactions compared to linear piperidine derivatives.
Hypothetical Pharmacological Implications
- The bicyclic structure may confer improved metabolic stability compared to alfentanil’s labile tetrazolyl group.
- The absence of an anilido moiety likely eliminates µ-opioid receptor affinity, redirecting activity toward other targets (e.g., sigma receptors or ion channels).
Preparation Methods
Reduction and Cyclization Using Potassium Borohydride and Zinc Chloride
One effective method involves the reduction of ring valeryl imines in the presence of potassium borohydride and zinc chloride as catalysts in a mixed solvent system of tetrahydrofuran (THF) and toluene. The process is conducted under nitrogen atmosphere with mechanical stirring and controlled reflux temperature (~90 ± 5 °C). The reaction proceeds through the formation of a black solid intermediate, followed by workup involving acid-base extraction and purification to yield the octahydrocyclopenta[c]pyrrole derivative with high yield and purity.
Reaction conditions and outcomes (Embodiment 3):
| Parameter | Details |
|---|---|
| Solvents | THF (50 mL), Toluene (150 mL) |
| Reducing agent | Potassium borohydride (9.76 g, 2.5 eq.) |
| Catalyst | Zinc chloride (14.4 g, 1.5 eq.) |
| Temperature | Reflux at 90 ± 5 °C |
| Substrate | Ring valeryl imines (10 g, 72 mmol) |
| Workup | Acid-base extraction, ethyl acetate extraction |
| Yield | 7.33 g (91.6%) |
| Purity (HPLC) | 97% |
This method provides a white solid product with excellent yield and purity, suitable for further functionalization.
Alternative Reduction Using Sodium Borohydride and Iron(III) Chloride
Another approach employs sodium borohydride as the reducing agent and iron(III) chloride as the catalyst in acetonitrile and dimethylbenzene solvents. The reaction is similarly performed under nitrogen atmosphere at 90 ± 5 °C, with slow addition of tetrahydrofuran solution of ring valeryl imines. Post-reaction workup involves acidification, extraction, and drying to isolate the bicyclic product.
Reaction conditions and outcomes (Embodiment 4):
| Parameter | Details |
|---|---|
| Solvents | Acetonitrile (25 mL), Dimethylbenzene (75 mL) |
| Reducing agent | Sodium borohydride (4.93 g, 3.0 eq.) |
| Catalyst | Iron(III) chloride (11.5 g, 2.0 eq.) |
| Temperature | 90 ± 5 °C |
| Substrate | Ring valeryl imines (5 g, 36 mmol) |
| Workup | Acid-base extraction, ethyl acetate extraction |
| Yield | 3.26 g (81.4%) |
| Purity (HPLC) | 95% |
This method yields the desired octahydrocyclopenta[c]pyrrole with slightly lower yield and purity but offers an alternative catalytic system.
Enhanced Reduction with Higher Equivalents of Potassium Borohydride and Zinc Chloride
An improved protocol increases the equivalents of potassium borohydride and zinc chloride to 5.0 and 4.0 equivalents, respectively, in THF and dimethylbenzene solvents. The reaction conditions remain similar, with nitrogen atmosphere and heating at 90 ± 5 °C. This approach enhances the reaction efficiency and yield.
Reaction conditions and outcomes (Embodiment 5):
| Parameter | Details |
|---|---|
| Solvents | THF (25 mL), Dimethylbenzene (75 mL) |
| Reducing agent | Potassium borohydride (11.22 g, 5.0 eq.) |
| Catalyst | Zinc chloride (19.32 g, 4.0 eq.) |
| Temperature | 90 ± 5 °C |
| Substrate | Ring valeryl imines (5 g, 36 mmol) |
| Workup | Acid-base extraction, ethyl acetate extraction |
| Yield | 3.65 g (91.2%) |
| Purity (HPLC) | 96% |
This method achieves a high yield and purity, demonstrating the effectiveness of increased reagent loading.
Mechanistic Insights and Research Findings
- The reduction of ring valeryl imines is facilitated by hydride donors (potassium or sodium borohydride) in the presence of Lewis acid catalysts (zinc chloride or iron(III) chloride), which activate the imine for nucleophilic attack.
- The formation of a black solid intermediate suggests the generation of a catalytic species or complex that promotes cyclization to the bicyclic octahydrocyclopenta[c]pyrrole framework.
- The controlled temperature and inert atmosphere prevent side reactions, ensuring high selectivity.
- Acid-base workup allows separation of the organic product from inorganic salts and impurities.
- The methods yield products with high HPLC purity (95-97%), suitable for pharmaceutical intermediate use.
Summary Table of Preparation Methods
| Method No. | Reducing Agent | Catalyst | Solvents | Temp (°C) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|---|
| 1 (Embodiment 3) | Potassium borohydride | Zinc chloride | THF, Toluene | 90 ± 5 | 91.6 | 97% | Standard equivalents, high yield |
| 2 (Embodiment 4) | Sodium borohydride | Iron(III) chloride | Acetonitrile, Dimethylbenzene | 90 ± 5 | 81.4 | 95% | Alternative catalyst system |
| 3 (Embodiment 5) | Potassium borohydride | Zinc chloride | THF, Dimethylbenzene | 90 ± 5 | 91.2 | 96% | Increased reagent equivalents |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3a-(methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, a related cyclopenta[c]pyrrole scaffold was synthesized via nucleophilic substitution using DMF as a solvent and triethylamine (EtN) as a base, followed by heating at 60°C for 16 hours to facilitate coupling . Protecting groups like tert-butyl carbamates may be employed to stabilize intermediates during methoxymethylation or piperidine substitution . Post-synthesis purification often involves aqueous workup and chromatography.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify proton and carbon environments (e.g., methoxymethyl CHO– and piperidinyl NH signals) .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic scaffold (octahydrocyclopenta[c]pyrrole) and substituent positions .
- HRMS : Validates molecular weight with <5 ppm error .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Monitor interactions with targets like kinases or GPCRs using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin-based protocols in relevant cell lines .
- Binding Affinity Studies : Radioligand displacement or surface plasmon resonance (SPR) quantify receptor-binding kinetics .
Advanced Research Questions
Q. How can enantiomer separation be achieved given the compound’s stereochemical complexity?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
- Circular Dichroism (CD) : Validates enantiomeric purity post-separation .
Q. What computational strategies predict its binding affinity to neurological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with piperidine-sensitive receptors (e.g., σ-1 or opioid receptors) using crystal structures from the PDB .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability in solvated systems (GROMACS/NAMD) over 100+ ns to assess binding free energy .
- QSAR Models : Corrogate substituent effects (e.g., methoxymethyl vs. hydroxymethyl) on activity using descriptors like logP and polar surface area .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
- Meta-Analysis : Pool data from analogs (e.g., fluorinated cyclopenta[c]pyrroles) to identify conserved pharmacophores .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, clarifying SAR outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
